molecular formula C26H16 B3421446 Dibenzo[b,k]chrysene CAS No. 217-54-9

Dibenzo[b,k]chrysene

Cat. No.: B3421446
CAS No.: 217-54-9
M. Wt: 328.4 g/mol
InChI Key: DHCSBRKYHMINPB-UHFFFAOYSA-N
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Description

Dibenzo[b,k]chrysene is a polycyclic aromatic hydrocarbon with the molecular formula C26H16 . It is also known by other names such as 2,3:8,9-Dibenzochrysene, Anth (2,1-a)anthrene, and Anthra (1,2-a)anthracene .


Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the dimerization of fluorenones and a carbocation 1,2-shift . Another method involves using a low-cost vat dye called Vat orange 1 or 2,9-dibromo-dibenzo[b,def]chrysene-7,14-dione. This compound is made electron-donating by reducing and alkylating the ketone groups into alkoxy groups .


Molecular Structure Analysis

The molecular structure of this compound is complex and can be viewed using Java or Javascript . It has been used as a building block for the synthesis of highly crystalline and porous 2D dual-pore covalent organic frameworks .


Chemical Reactions Analysis

This compound has been used in the synthesis of conjugated polymers for optoelectronic applications. The polymerization reactions using Suzuki–Miyaura coupling with 6,6′-isoindigo, 3,6-di-2-thienyl-pyrrolo [3,4-c]pyrrole-1,4-dione (DPP) and 4,7-dithieno-2,1,3-benzothiadiazole (TBT) yielded three donor–acceptor polymers .


Physical and Chemical Properties Analysis

This compound is a yellow odorless crystal or flake that is insoluble in water . It has an average mass of 328.405 Da and a monoisotopic mass of 328.125214 Da .

Scientific Research Applications

Carcinogenic and Mutagenic Properties

Dibenzo[def,p]chrysene (DBC) is identified as an extremely mutagenic and toxic polycyclic aromatic hydrocarbon. Its metabolic activation leads to compounds that bind to DNA, causing mutations and tumor induction. This has significant implications in understanding the carcinogenic potential of environmental pollutants and aids in the development of cancer research and prevention strategies (Sharma, Kumar, & Amin, 2004).

Solar Cell Applications

Soluble, electroactive derivatives of dibenzo[b,def]chrysene are used in the creation of solution-processed solar cells. These compounds do not chemically react with fullerenes, enabling the preparation of solar cells based on small molecule blends. This research offers insight into the potential of dibenzo[b,def]chrysene derivatives in enhancing the efficiency and viability of solar energy technologies (Winzenberg et al., 2009).

Synthesis and Metabolite Analysis

Efficient syntheses of DBC, its active metabolites, and their 13C-labeled analogues are crucial for analyzing their DNA adducts in human cells. This contributes to the understanding of DBC's role in carcinogenesis, particularly in relation to lung cancer in smokers (Xu, Duan, Blair, Penning, & Harvey, 2008).

Transplacental Carcinogenesis

Studies on DBC show its carcinogenic potential when transmitted transplacentally. The timing of maternal exposure to DBC determines the type of tissue response in offspring, highlighting the compound's impact on developmental stages and its role in prenatal exposure risks (Shorey et al., 2012).

Electronic Material Development

Dibenzo[g,p]chrysene derivatives function as core fragments for the preparation of discotic liquid crystals, with implications in the field of molecular electronics. The creation of derivatives with charge-transfer interactions that induce columnar mesophase formation is crucial for advancing technologies in this area (Kumar & Varshney, 2002).

Molecular Distortion Analysis

The molecular structure of dibenzo[a,l]pyrene, a potent chemical carcinogen, shows significant distortion, with non-planarity and widened bond angles in certain regions. This structural analysis provides insights into the molecular behavior and carcinogenic potency of various polycyclic aromatic hydrocarbons (Katz, Carrell, & Glusker, 1998).

Safety and Hazards

Dibenzo[b,k]chrysene may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness. It may cause genetic defects and is suspected of causing cancer .

Future Directions

Dibenzo[b,k]chrysene has potential applications in optoelectronics. The introduction of this compound as a novel building block for the synthesis of highly crystalline and porous 2D dual-pore covalent organic frameworks shows promising properties for optoelectronic applications .

Properties

IUPAC Name

hexacyclo[12.12.0.02,11.04,9.015,24.017,22]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-3-7-19-15-25-21(13-17(19)5-1)9-11-24-23(25)12-10-22-14-18-6-2-4-8-20(18)16-26(22)24/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCSBRKYHMINPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=CC6=CC=CC=C6C=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941259
Record name Naphtho[2,3-c]tetraphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195-00-6, 217-54-9
Record name Anthra(1,2-a)anthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000195006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,k)chrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho[2,3-c]tetraphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZO(B,K)CHRYSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9825OSH3TH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dibenzo(b,k)chrysene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

400 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-148
Record name Dibenzo(b,k)chrysene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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